molecular formula C8H7ClN2OS2 B397177 5-(5-chlorothiophen-2-yl)-3-methyl-6H-1,3,4-thiadiazin-2-one

5-(5-chlorothiophen-2-yl)-3-methyl-6H-1,3,4-thiadiazin-2-one

Cat. No.: B397177
M. Wt: 246.7g/mol
InChI Key: NPXUZJQSBOFJHH-UHFFFAOYSA-N
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Description

5-(5-chlorothiophen-2-yl)-3-methyl-6H-1,3,4-thiadiazin-2-one is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure

Preparation Methods

The synthesis of 5-(5-chlorothiophen-2-yl)-3-methyl-6H-1,3,4-thiadiazin-2-one typically involves the reaction of 5-chlorothiophene-2-carboxylic acid with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired thiadiazine ring. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity.

Chemical Reactions Analysis

5-(5-chlorothiophen-2-yl)-3-methyl-6H-1,3,4-thiadiazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom in the thiophene ring can be substituted with nucleophiles like amines or thiols under appropriate conditions, leading to a variety of functionalized derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic systems.

    Biology: It has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.

    Industry: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.

Mechanism of Action

The mechanism of action of 5-(5-chlorothiophen-2-yl)-3-methyl-6H-1,3,4-thiadiazin-2-one involves its interaction with specific molecular targets. For example, in antimicrobial applications, the compound may inhibit key enzymes involved in bacterial cell wall synthesis. In anticancer research, it may interfere with cellular signaling pathways that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar compounds to 5-(5-chlorothiophen-2-yl)-3-methyl-6H-1,3,4-thiadiazin-2-one include:

    5-chlorothiophene-2-carboxylic acid: A precursor in the synthesis of the target compound.

    5-chlorothiophene-2-boronic acid: Used in cross-coupling reactions to introduce the thiophene moiety into larger molecules.

    1-(5-chlorothiophene-2-yl)-3-(4-methoxyphenyl) prop-2-en-1-one: A chalcone derivative with nonlinear optical properties.

The uniqueness of this compound lies in its specific ring structure and the presence of both sulfur and nitrogen atoms, which confer distinct electronic and chemical properties.

Properties

Molecular Formula

C8H7ClN2OS2

Molecular Weight

246.7g/mol

IUPAC Name

5-(5-chlorothiophen-2-yl)-3-methyl-6H-1,3,4-thiadiazin-2-one

InChI

InChI=1S/C8H7ClN2OS2/c1-11-8(12)13-4-5(10-11)6-2-3-7(9)14-6/h2-3H,4H2,1H3

InChI Key

NPXUZJQSBOFJHH-UHFFFAOYSA-N

SMILES

CN1C(=O)SCC(=N1)C2=CC=C(S2)Cl

Canonical SMILES

CN1C(=O)SCC(=N1)C2=CC=C(S2)Cl

Origin of Product

United States

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